2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline
Overview
Description
2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline is an organic compound with the molecular formula C12H10N4O4S2 It is characterized by the presence of two nitro groups and an amino group attached to a disulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline typically involves the reaction of 2-amino-4-nitrophenol with sulfur-containing reagents to form the disulfide bridge. One common method involves the oxidation of 2-amino-4-nitrophenol in the presence of an oxidizing agent such as iodine or hydrogen peroxide, leading to the formation of the disulfide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain the stability of the nitro and amino groups while achieving efficient disulfide bond formation .
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield corresponding amines, which can further react to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas in the presence of a catalyst.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated or acylated derivatives.
Scientific Research Applications
2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of dyes and pigments.
Biology: Investigated for its potential antimicrobial properties, particularly against fungal pathogens.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline involves its interaction with biological molecules through its nitro and amino groups. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of microbial growth or the modulation of biological pathways .
Comparison with Similar Compounds
2-amino-4-nitrophenol: Shares the amino and nitro groups but lacks the disulfide bridge.
2,2’-Diamino-4,4’-dinitrodiphenyl disulfide: Similar disulfide structure but with different substitution patterns.
Uniqueness: 2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline is unique due to the presence of both nitro and amino groups attached to a disulfide bridge, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4S2/c13-9-5-7(15(17)18)1-3-11(9)21-22-12-4-2-8(16(19)20)6-10(12)14/h1-6H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFHDGFNMJCLQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)SSC2=C(C=C(C=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344615 | |
Record name | Benzenamine, 2,2'-dithiobis[5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51657-41-1 | |
Record name | Benzenamine, 2,2'-dithiobis[5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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